molecular formula C16H14O3 B8289723 (2'-Formyl-biphenyl-4-yl)-acetic acid methyl ester

(2'-Formyl-biphenyl-4-yl)-acetic acid methyl ester

Cat. No. B8289723
M. Wt: 254.28 g/mol
InChI Key: YSNOHESPTIDRPW-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

Methyl (4-bromophenyl)acetate (5.9 g), (2-formylphenyl)boronic acid (5.0 g) and potassium carbonate (10.8 g) were combined in a mixture of toluene and methanol [9:1] (50 mL). The resulting mixture was degassed by bubbling nitrogen though for 1 hour. Tetrakis(triphenylphosphine)palladium(0) (1.5 g) was added and the reaction heated to reflux for 12 hours, under nitrogen. The reaction mixture was filtered through a pad of Celite, the filter pad was washed with ethyl acetate and the combined filtrates evaporated. Purification on silica, eluting with a gradient 0 to 10% ethyl acetate in iso-hexane.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1B(O)O)=[O:14].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CO>[CH3:12][O:11][C:9](=[O:10])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH:13]=[O:14])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
Quantity
10.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen though for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Tetrakis(triphenylphosphine)palladium(0) (1.5 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours, under nitrogen
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the filter pad was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined filtrates evaporated
CUSTOM
Type
CUSTOM
Details
Purification on silica
WASH
Type
WASH
Details
eluting with a gradient 0 to 10% ethyl acetate in iso-hexane

Outcomes

Product
Name
Type
Smiles
COC(CC1=CC=C(C=C1)C1=C(C=CC=C1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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